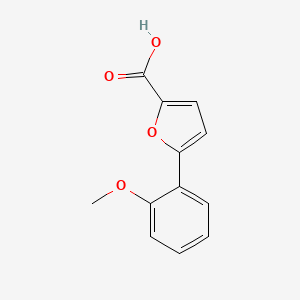

5-(2-Methoxyphenyl)-2-furoic acid

Description

Contextualization of the Furan-2-carboxylic Acid Scaffold in Chemical Research and Medicinal Chemistry

The furan-2-carboxylic acid scaffold is a fundamental motif in the fields of chemical synthesis and drug discovery. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties to the molecules in which it is found. ijabbr.comutripoli.edu.ly The carboxylic acid group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the facile creation of esters, amides, and other derivatives. This versatility has made furan-2-carboxylic acid and its analogues valuable starting materials and intermediates in organic synthesis. researchgate.net

In medicinal chemistry, the furan scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ijabbr.com Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lypensoft.net For instance, Furan-2-carboxylic acid itself has been identified as an inhibitor of certain enzymes and has been investigated for its potential therapeutic applications. chemfaces.com Furthermore, the bio-based origin of some furan compounds, such as 2,5-furandicarboxylic acid (FDCA) derived from biomass, adds a layer of interest from a green chemistry perspective, with applications extending to the development of sustainable polymers and pharmaceuticals. sarchemlabs.comresearchgate.net The ability to introduce various substituents onto the furan ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the furan-2-carboxylic acid scaffold a highly adaptable platform for the design of new therapeutic agents. researchgate.net

Significance of 5-(2-Methoxyphenyl)-2-furoic acid within the Furoic Acid Chemical Class

The primary significance of this compound in research lies in its role as a synthetic intermediate and as a member of the broader class of 5-aryl-2-furoic acids. ontosight.aijlu.edu.cn These compounds are explored for their potential biological activities, with studies investigating their antimicrobial and other pharmacological effects. pensoft.netresearchgate.net The synthesis of such derivatives often involves coupling reactions to introduce the aryl group onto the furan ring, and the resulting products serve as a library of compounds for screening and further modification. pensoft.netjlu.edu.cn The specific placement of the methoxy (B1213986) group at the ortho position of the phenyl ring in this compound can lead to unique conformational preferences and biological activities compared to its meta- and para-substituted isomers. scbt.comalfa-chemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10O4 | ontosight.aimolport.com |

| Molecular Weight | 218.21 g/mol | ontosight.ai |

| CAS Number | 54023-04-0 | molport.com |

Overview of Academic Research Trajectories for the Chemical Compound and Related Furan Derivatives

Academic research involving this compound and related furan derivatives has followed several key trajectories. A primary focus has been on the synthesis of novel compounds based on the 5-aryl-2-furoic acid scaffold. pensoft.netjlu.edu.cn Researchers have developed various synthetic methodologies to create libraries of these derivatives, often with the goal of exploring their structure-activity relationships (SAR) for specific biological targets. researchgate.net

A significant area of investigation for these compounds is their potential as antimicrobial agents. Studies have reported the synthesis and evaluation of 5-aryl-2-furoic acid derivatives against various bacterial and fungal strains. pensoft.netresearchgate.net For example, a study on novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid demonstrated potent antimicrobial activity against several pathogenic microbes. researchgate.net This line of research is driven by the urgent need for new antimicrobial drugs to combat rising antibiotic resistance.

Furthermore, the broader class of furan derivatives is being explored for a wide range of other potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. ijabbr.comutripoli.edu.ly The investigation into the biological properties of furan-containing compounds is a vibrant and ongoing area of research. For instance, new furan-2-carboxylic acid derivatives isolated from natural sources have shown cytotoxic activity against various cancer cell lines. nih.gov The development of efficient and sustainable methods for the synthesis of these compounds, including biocatalytic approaches, is also a key research direction. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-04-0 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyphenyl 2 Furoic Acid

Established Chemical Synthetic Pathways for 5-Substituted-2-furoic Acid Derivatives

Nucleophilic Substitution Approaches Utilizing 5-Nitro-2-furoic Acid Precursors

Nucleophilic aromatic substitution (SNAr) is a plausible, though less commonly cited, method for the synthesis of 5-aryl-2-furoic acids. This approach theoretically involves the reaction of a 5-nitro-2-furoic acid precursor with a suitable nucleophile, such as a phenoxide. The furan (B31954) ring, when substituted with a strong electron-withdrawing group like a nitro group at the 5-position, becomes activated towards nucleophilic attack. libretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group, which can act as a leaving group in some contexts, or more commonly a halide at the 5-position activated by the nitro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the furan ring is restored, yielding the 5-substituted product.

For the synthesis of 5-(2-methoxyphenyl)-2-furoic acid, this would conceptually involve the reaction of a suitable 5-substituted-2-furoic acid precursor with 2-methoxyphenoxide. While direct substitution of a nitro group can be challenging, a more common strategy involves a 5-halo-2-furoic acid derivative, where the halogen acts as a better leaving group, activated by an adjacent electron-withdrawing group.

| Precursor | Nucleophile | Proposed Product | Key Reaction Principle |

| 5-Nitro-2-furoic acid (or 5-halo derivative) | 2-Methoxyphenoxide | This compound | Nucleophilic Aromatic Substitution (SNAr) |

This table represents a conceptual pathway based on established SNAr principles.

Meerwein Arylation for the Introduction of the 5-Substituted Phenyl Moiety

The Meerwein arylation is a well-established method for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of 5-aryl-2-furoic acids. pensoft.net This reaction typically involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. pensoft.netresearchgate.net In the context of furan chemistry, 2-furoic acid or its esters can serve as the substrate for arylation.

The synthesis of 5-aryl-2-furoic acids via Meerwein arylation commences with the diazotization of an appropriate aromatic amine, such as 2-methoxyaniline, to form the corresponding diazonium salt. This salt is then reacted with 2-furoic acid or its methyl ester in the presence of a catalyst, typically copper(II) chloride, in a suitable solvent system like aqueous acetone. pensoft.net The reaction proceeds through a radical mechanism, where the aryl radical generated from the diazonium salt adds to the 5-position of the furan ring.

Research has shown that the arylation of both 2-furoic acid and methyl 2-furoate can yield the corresponding 5-aryl derivatives. pensoft.net The reaction with methyl 2-furoate has been reported to produce 5-substituted methyl furoates, which can then be hydrolyzed to the desired carboxylic acids. pensoft.net

| Aryl Diazonium Salt From | Furan Substrate | Product | Reference |

| Aniline | 2-Furoic acid | 5-Phenyl-2-furoic acid | pensoft.net |

| p-Chloroaniline | 2-Furoic acid | 5-(p-Chlorophenyl)-2-furoic acid | pensoft.net |

| m-Nitroaniline | 2-Furoic acid | 5-(m-Nitrophenyl)-2-furoic acid | pensoft.net |

| Various anilines | Furfural (B47365) | 5-Aryl-2-carbaldehydes | pensoft.net |

Analogous Cyclization and Coupling Reactions for Furan and Benzofuran (B130515) Systems

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer versatile routes to 5-aryl-2-furoic acids. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. youtube.com For the synthesis of this compound, a plausible route would involve the coupling of a 5-halo-2-furoic acid derivative (e.g., ethyl 5-bromo-2-furoate) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base.

Another approach involves the construction of the furan ring itself through cyclization reactions. For example, base-induced intramolecular cyclization of appropriately substituted acyclic precursors, such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, has been shown to produce 5-aryl-3(2H)-furanones, which are related furan-containing structures. nih.govorganic-chemistry.org While not directly yielding a 2-carboxylic acid, these methods highlight the potential of cyclization strategies in building the substituted furan core.

Furthermore, tandem reactions that combine multiple bond-forming events in a single pot have been developed. For instance, a reaction cascade involving trans-diboration, regioselective acylation, cyclization, and dehydration of propargyl alcohols can lead to trisubstituted furylboronic acid pinacol (B44631) esters. A subsequent Suzuki coupling can then introduce a fourth substituent, offering a modular approach to highly substituted furans.

Biocatalytic and Biomass-Derived Synthesis Strategies for Furan Carboxylic Acids

The increasing demand for sustainable and environmentally friendly chemical processes has spurred the development of biocatalytic and biomass-based routes to valuable furan derivatives.

Whole-Cell Biocatalysis for Furan Carboxylic Acid Production from Furan Aldehydes

Whole-cell biocatalysis presents a promising green alternative to traditional chemical oxidation methods for the synthesis of furan carboxylic acids from their corresponding aldehydes. mdpi.com Various microorganisms have been identified and engineered for their ability to selectively oxidize the aldehyde group of furan derivatives. For instance, recombinant Escherichia coli cells expressing enzymes like 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) have been successfully used for this purpose. researchgate.net

The biocatalytic oxidation of furan aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), to their corresponding carboxylic acids, like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), has been extensively studied. nih.gov Strains of Comamonas testosteroni and Pseudomonas putida have demonstrated high efficiency in this conversion. nih.gov The process typically involves resting cells of the microorganism in a buffered aqueous solution with the furan aldehyde as the substrate. While not specifically demonstrated for 5-(2-methoxyphenyl)furfural, the broad substrate tolerance of some of these biocatalysts suggests that this approach could potentially be adapted for the synthesis of this compound.

| Furan Aldehyde | Biocatalyst | Product | Reference |

| 5-Hydroxymethylfurfural (HMF) | Comamonas testosteroni SC1588 | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | nih.gov |

| Furfural | Recombinant E. coli expressing SAPDH | 2-Furoic acid | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Deinococcus wulumuqiensis R12 | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) |

Derivation from Biomass-Derived 5-(Chloromethyl)furfural and Related Precursors

Furfural and 5-hydroxymethylfurfural (HMF), which can be derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars from biomass, are key platform chemicals for the synthesis of a wide array of furan-based compounds. nih.gov A particularly useful derivative of HMF is 5-(chloromethyl)furfural (CMF), which can be produced directly from biomass and serves as a versatile precursor for various furan derivatives.

The synthesis of furoic acid derivatives from these biomass-derived precursors is an active area of research. For example, furfural can be oxidized to 2-furoic acid through various chemical and biocatalytic methods. wikipedia.orgorgsyn.org Subsequently, the 5-position of 2-furoic acid can be functionalized. A two-step process involving the oxidation of furfural to furoic acid followed by carboxylation with CO₂ has been reported for the synthesis of 2,5-furandicarboxylic acid (FDCA). shokubai.org

CMF, with its reactive chloromethyl group, offers a handle for further chemical transformations. It can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride, which is a precursor to 5-(chloromethyl)furan-2-carboxylic acid and its esters. While the direct arylation of these biomass-derived furan cores at the 5-position to introduce a 2-methoxyphenyl group is a challenging but conceivable synthetic step, it represents a promising avenue for producing this compound from renewable resources.

Derivatization Strategies and Functional Group Transformations of this compound

The strategic modification of this compound is a key area of research, driven by the quest for novel compounds with specific chemical and biological properties. Derivatization can be targeted at the carboxylic acid function, the aromatic furan ring, or the phenyl substituent, each offering unique pathways to new molecular architectures.

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and bioavailability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for this compound are not extensively documented in readily available literature, the esterification of the parent compound, 2-furoic acid, has been well-studied and provides a reliable precedent. For instance, the esterification of 2-furoic acid with various alcohols can be efficiently catalyzed by solid acid catalysts like tungstophosphoric acid supported on zirconia, offering a green and reusable catalytic system. conicet.gov.ar This method is advantageous as it often leads to the formation of the desired ester as the sole product. conicet.gov.ar The general procedure involves heating a mixture of the furoic acid, an excess of the alcohol, and the catalyst. conicet.gov.ar

A patent describes a process for preparing 2-furoic acid derivatives, including esters, which involves the saponification of an alkoxy 2-furoic acid alkyl ester intermediate. google.com This suggests that the ester functionality can be introduced and manipulated under various reaction conditions.

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a widely used method. nih.gov Research on the structurally related 2-(benzofuran-2-yl)acetic acid demonstrates the successful synthesis of a variety of amides by reacting the acid with different amines in the presence of EDC. nih.gov This methodology is directly applicable to this compound for the generation of a library of amide derivatives.

Table 1: Examples of Esterification and Amidation of Related Furoic and Benzofuran-2-yl Acetic Acids

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-Furoic acid | n-Butanol, Tungstophosphoric acid/Zirconia, 140°C | Ester | conicet.gov.ar |

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol, EDC, DCM | Amide | nih.gov |

| 2-(Benzofuran-2-yl)propanoic acid | 2-(Benzyloxy)-4-fluoroaniline, EDC, DCM | Amide | nih.gov |

The furan ring and the carboxylic acid group of this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The furan ring, being an electron-rich heterocycle, is prone to oxidation, which can lead to ring-opening products. However, under controlled conditions, specific oxidative transformations can be achieved. For instance, the oxidation of furfural, a related furan derivative, to 2-furoic acid is a well-established industrial process. wikipedia.org In the context of substituted furoic acids, the oxidation of a side chain without affecting the furan ring is also possible. For example, 5-hydroxymethyl-2-furoic acid can be selectively oxidized to 5-formyl-2-furoic acid. nih.govnih.gov This suggests that if a susceptible group were present on the phenyl ring of this compound, it could potentially be oxidized while leaving the furan and carboxylic acid moieties intact, depending on the chosen oxidant and reaction conditions.

Reduction: The reduction of this compound can target either the furan ring or the carboxylic acid group. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding a tetrahydrofuran (B95107) derivative. The reduction of 2-furancarboxylic acid over a platinum on alumina (B75360) catalyst has been shown to produce 5-hydroxyvaleric acid derivatives through partial hydrogenation of the furan ring. researchgate.net This indicates that the furan ring is susceptible to reduction under these conditions. The carboxylic acid group can be reduced to the corresponding alcohol, 5-(2-methoxyphenyl)furan-2-methanol, using strong reducing agents like lithium aluminum hydride. This transformation provides a key intermediate for further derivatization.

Both the furan and phenyl rings in this compound are activated towards electrophilic aromatic substitution, although the furan ring is generally more reactive.

On the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is an activating, ortho- and para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the methoxy group. The synthesis of 5-(2-nitrophenyl)-2-furoic acid has been reported, indicating that electrophilic nitration can indeed occur on the phenyl ring. drugbank.com The specific position of substitution on the phenyl ring would be influenced by steric hindrance from the adjacent furan ring.

Table 2: Examples of Electrophilic Aromatic Substitution on Related Furan Derivatives

| Starting Material | Reagent | Product | Reference |

| Furan | Nitric acid/Trifluoroacetic anhydride | 2-Nitrofuran | researchgate.net |

| 2-Furancarboxylic acid | Nitrating agent | 5-Nitro-2-furancarboxylic acid | sigmaaldrich.com |

| 5-Phenyl-2-furoic acid derivative | Nitrating agent | 5-(4-Nitrophenyl)-2-furoic acid | sigmaaldrich.com |

The carboxylic acid functionality of this compound can be converted into hydrazides, which are versatile intermediates for the synthesis of hydrazones and other related derivatives. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate.

A study on the synthesis of 5-substituted-2-furoyl diacylhydrazide derivatives provides a clear pathway for this transformation. researchgate.netmdpi.com For example, N-acetyl-N′-[5-(4′-methoxyphenyl)-2-furoyl]hydrazine was synthesized, demonstrating that the furoyl hydrazide can be readily prepared and further acylated. mdpi.com Following this methodology, this compound could be converted to its corresponding furoyl hydrazide. This hydrazide can then be reacted with various aldehydes or ketones to form a wide range of hydrazone derivatives. scispace.commdpi.com These hydrazones are of interest due to their potential biological activities and their role as ligands in coordination chemistry. scispace.comresearchgate.net

Furthermore, the synthesis of N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives has been reported, where the furoyl hydrazide is condensed with monosaccharides. nih.gov This highlights the versatility of the furoyl hydrazide intermediate for creating complex molecular structures.

The carboxylic acid group and the furan oxygen atom of this compound, as well as the nitrogen and oxygen atoms in its hydrazone derivatives, can act as coordination sites for metal ions. This allows for the formation of a variety of metal complexes with diverse structural and functional properties.

The coordination chemistry of 2-furoic acid itself has been explored, with the formation of complexes with transition metals like zinc(II) and cadmium(II). rsc.org In these complexes, the furoic acid can act as a monodentate or a bridging ligand through its carboxylate group. rsc.org The furan oxygen can also participate in coordination, leading to the formation of polynuclear structures. rsc.org

Furthermore, hydrazone derivatives of furoic acid are excellent chelating agents. scispace.comresearchgate.net The synthesis and characterization of transition metal complexes of furoic acid hydrazones have been reported, with the ligands coordinating to the metal center through the azomethine nitrogen and the carbonyl oxygen. scispace.comresearchgate.net These studies have explored complexes with a range of metals, including VO(II), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), resulting in various geometries from square planar to octahedral. scispace.comresearchgate.net The synthesis of copper(II) complexes with 2-furoic hydrazide and 5-nitro-2-furoic hydrazide has also been detailed, showing both dimeric and monomeric species. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for the design and synthesis of novel metal-organic frameworks and coordination polymers. chemicalbook.com

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-(2-Methoxyphenyl)-2-furoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of the related compound 2-furoic acid, specific chemical shifts are observed. For instance, in a DMSO solvent, the protons on the furan (B31954) ring appear at δ 7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), and 6.64 (dd, J = 3.44, 1.72 Hz, 1H). rsc.orgchemicalbook.com The carboxylic acid proton is typically observed as a broad singlet at a higher chemical shift. For this compound, additional signals corresponding to the protons of the methoxyphenyl group would be expected, including a singlet for the methoxy (B1213986) (-OCH₃) protons and multiplets for the aromatic protons on the phenyl ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-furoic acid in DMSO, the carbon signals are found at δ 159.81, 147.44, 145.38, 118.16, and 112.52. rsc.orgchemicalbook.com In this compound, the spectrum would be more complex, showing distinct signals for the carbons of the furan ring, the carboxylic acid group, and the methoxyphenyl substituent. For example, in a related compound, 2-(2-methoxyphenyl)pyridine, the methoxy carbon appears at δ 55.5, and the aromatic carbons of the phenyl ring show signals in the region of δ 111.2 to 156.8. rsc.org

Below is an interactive table summarizing the predicted ¹³C NMR chemical shifts for a related furoic acid structure.

| Atom | Chemical Shift (ppm) |

| C1 | 159.81 |

| C2 | 147.44 |

| C3 | 145.38 |

| C4 | 118.16 |

| C5 | 112.52 |

Note: The data presented is for the parent compound, 2-furoic acid, and serves as a reference for the expected chemical shifts in this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum reveals vibrational frequencies corresponding to specific bonds within the molecule.

Key expected vibrational bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-O Stretch: Bands corresponding to the ether linkage of the methoxy group and the furan ring. For a methoxy group, asymmetric and symmetric C-H stretching vibrations are typically observed around 2950-3030 cm⁻¹ and 2830-2900 cm⁻¹, respectively. scielo.org.za

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the phenyl and furan rings.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The following table details the expected IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Methoxy Group | C-H Stretch (asymmetric) | 2950-3030 |

| Methoxy Group | C-H Stretch (symmetric) | 2830-2900 |

| Aromatic Rings | C=C Stretch | 1450-1600 |

| Aromatic Rings | C-H Stretch | >3000 |

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of this compound is C₁₂H₁₀O₄, corresponding to a molecular weight of 218.21 g/mol . ontosight.ai

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 218. uni.lu

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound, these would appear at m/z 219 and 217, respectively. uni.lu

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, mass loss of 17) and the loss of a carboxyl group (-COOH, mass loss of 45). libretexts.org The fragmentation of the furan and methoxyphenyl rings would also produce characteristic fragment ions.

A table of predicted collision cross-section (CCS) values for different adducts of this compound is provided below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.06518 | 144.0 |

| [M+Na]⁺ | 241.04712 | 152.7 |

| [M-H]⁻ | 217.05062 | 150.9 |

| [M+NH₄]⁺ | 236.09172 | 162.3 |

| [M+K]⁺ | 257.02106 | 151.7 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is performed to experimentally determine the percentage composition of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀O₄). This comparison serves to verify the purity and empirical formula of the synthesized compound.

The theoretical elemental composition of this compound is:

Carbon (C): 66.05%

Hydrogen (H): 4.62%

Oxygen (O): 29.33%

A close agreement between the experimental and theoretical values confirms the elemental composition of the compound.

The following table summarizes the theoretical elemental composition.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 66.05 |

| Hydrogen | H | 4.62 |

| Oxygen | O | 29.33 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound, namely the furan ring and the methoxyphenyl group, absorb UV or visible light, causing the promotion of electrons from lower to higher energy molecular orbitals.

For the related compound 2-furoic acid, UV-Vis spectra show absorption bands that can be influenced by the solvent. researchgate.net In a study of a similar compound, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two absorption peaks were observed at 348 and 406 nm. scielo.org.za The electronic absorption spectrum of this compound is expected to show characteristic absorption maxima related to π → π* and n → π* transitions of the aromatic systems and the carbonyl group. The position and intensity of these bands can be affected by the solvent polarity. physchemres.org

Thermal Analysis (e.g., TG/DTG) for Thermal Stability Assessment

Thermal analysis techniques, such as Thermogravimetry (TG) and Derivative Thermogravimetry (DTG), are used to evaluate the thermal stability of this compound. TG measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TG curve, showing the rate of mass change.

Studies on the thermal degradation of the related compound 2-furoic acid have shown that it undergoes decarboxylation upon heating, a process that can be activated at temperatures around 140-160 °C. researchgate.netnih.govresearchgate.net This suggests that this compound would also likely exhibit thermal decomposition, with the initial step being the loss of carbon dioxide from the carboxylic acid group. The TG curve would show a weight loss corresponding to this decarboxylation, and the DTG curve would indicate the temperature at which the maximum rate of decomposition occurs.

X-ray Crystallography for Solid-State Structural Determination

For related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, X-ray diffraction has been used to elucidate the crystal structure. mdpi.com Such an analysis for this compound would provide invaluable information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(2-Methoxyphenyl)-2-furoic acid, DFT calculations are employed to determine its most stable three-dimensional conformation (molecular geometry) and to understand the distribution of electrons within the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies for this compound were not found, research on structurally similar compounds highlights the potential targets and interaction modes. For example, derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which also feature a substituted aryl group attached to a heterocyclic ring, have been docked against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for type 2 diabetes. nih.gov In these studies, the interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the enzymes. nih.gov Similarly, furan-based derivatives have been docked with COX-2 protein to investigate their anti-inflammatory potential. researchgate.net For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds, while the methoxyphenyl and furan (B31954) rings could engage in hydrophobic and pi-stacking interactions within a receptor's binding pocket.

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Type of Interaction | Reference for Methodology |

| Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Serine | Hydrogen Bonding, Pi-stacking | researchgate.net |

| α-Glucosidase | Aspartic acid, Glutamic acid, Arginine | Hydrogen Bonding, Hydrophobic | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cysteine, Aspartic acid, Phenylalanine | Hydrogen Bonding, Hydrophobic | nih.gov |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can build models that predict the activity of new, unsynthesized compounds.

For compounds related to this compound, SAR studies have provided valuable insights. For instance, in a series of 1-heteroaryl-2-alkoxyphenyl analogs, the nature and position of substituents on the aromatic rings were found to be critical for antiviral activity. researchgate.net Similarly, research on coumarin (B35378) derivatives showed that electron-withdrawing groups and the nature of O-substitutions were essential for their antifungal properties. mdpi.com For this compound, key structural features for SAR analysis would include:

The methoxy (B1213986) group on the phenyl ring: Its position (ortho) and electron-donating nature influence the electronic properties and conformation of the entire molecule.

The carboxylic acid on the furan ring: This group is a key site for potential hydrogen bonding with biological targets.

Predictive analytics can leverage SAR data to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of efficacy for novel derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into its flexibility and conformational preferences. nih.gov

The conformational landscape of furan-containing molecules can be complex. For example, a detailed study of tetrahydro-2-furoic acid revealed multiple stable conformers arising from ring puckering and the orientation of the carboxylic acid group. researchgate.net The interaction with solvent, such as water, can also significantly alter the conformational distribution. rsc.org For this compound, the key flexible bonds would be the one connecting the phenyl and furan rings, and the bond connecting the carboxylic acid group to the furan ring.

MD simulations can be used to explore these conformational possibilities in a simulated physiological environment. By tracking the atomic positions over time, one can understand the dynamic nature of the molecule, its accessible conformations, and the stability of ligand-protein complexes identified through docking. nih.gov For example, conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines was used to propose an active conformation by comparing stable conformations with a rigid, active molecule. nih.gov

| Parameter | Description | Significance |

| Dihedral Angle (Phenyl-Furan) | Rotation around the bond connecting the two rings. | Determines the relative orientation of the rings, affecting steric and electronic interactions. |

| Dihedral Angle (Furan-COOH) | Rotation of the carboxylic acid group. | Influences the ability to form key hydrogen bonds with a target receptor. |

| Ring Puckering (Furan) | Out-of-plane conformations of the furan ring. | Although furan is aromatic and relatively planar, slight puckering can occur, affecting overall shape. |

Investigation of Electronic Distribution and Reactivity Patterns Based on Substituent Effects

The electronic distribution within this compound is heavily influenced by its constituent functional groups, which in turn dictates its chemical reactivity. The carboxylic acid group is an electron-withdrawing group, while the methoxy group on the phenyl ring is electron-donating.

The interplay of these substituent effects can be analyzed using computational methods. The electron-donating methoxy group at the ortho position of the phenyl ring increases the electron density on the phenyl ring and can influence the electronic character of the adjacent furan ring. The carboxylic acid group, being electron-withdrawing, deactivates the furan ring towards electrophilic substitution but is a key site for nucleophilic attack or deprotonation to form a carboxylate anion. mdpi.com

SAR studies on similar structures confirm the importance of such electronic effects. For example, in a series of pyrazolopyridines, the C=O group was identified as a likely hydrogen bond acceptor, and in imidazole (B134444) acetic acids, an NH2 group was found to be involved in hydrogen bonding. drugdesign.org In another study on coumarin derivatives, the presence of electron-withdrawing groups was found to enhance antifungal activity, which was corroborated by DFT calculations showing a higher LUMO density, indicating a greater susceptibility to nucleophilic attack. mdpi.com Understanding these electronic patterns is crucial for predicting how the molecule will interact with biological systems and for designing analogs with improved properties.

Biological Evaluation and Mechanistic Studies Preclinical/in Vitro Focus

Anti-infective Research Trajectories

The exploration of 5-(2-Methoxyphenyl)-2-furoic acid and its related structures has revealed a spectrum of anti-infective capabilities, positioning it as a compound of interest in the ongoing search for new antimicrobial agents.

Antimicrobial Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Furan (B31954) derivatives, including this compound, have been investigated for their potential to combat bacterial infections. ontosight.ai Research has shown that furan compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The antimicrobial effects of related furan derivatives have been observed against a range of bacteria. For instance, intermediate furan compounds generated during ascorbic acid degradation have demonstrated inhibitory effects on Salmonella typhi and Bacillus subtilis. mdpi.com Specifically, the minimum inhibitory concentration (MIC) values for furfural (B47365) and furoic acid against B. subtilis and S. typhi were reported to be 0.027, 0.015, and 0.029, 0.009 μM, respectively. mdpi.com

The broader class of 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid has also shown promise. asianpubs.org These derivatives have been screened for their antibacterial activity, with some exhibiting significant effects. asianpubs.org The presence of different functional groups on the furan or associated rings can influence the antibacterial potency. mdpi.com

Table 1: Antimicrobial Activity of Related Furan Compounds

| Compound/Derivative | Bacterial Strain | Activity |

|---|---|---|

| Furfural | Bacillus subtilis | MIC: 0.027 μM mdpi.com |

| Furoic acid | Bacillus subtilis | MIC: 0.015 μM mdpi.com |

| Furfural | Salmonella typhi | MIC: 0.029 μM mdpi.com |

| Furoic acid | Salmonella typhi | MIC: 0.009 μM mdpi.com |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Various bacteria | Significant activity reported asianpubs.org |

Antifungal Activities against Plant and Human Pathogens

The potential of furan derivatives extends to antifungal applications, with studies indicating activity against both plant and human pathogenic fungi. Furan derivatives are recognized for their biological activities, which include antifungal properties. asianpubs.org For example, 2,5-disubstituted-1,3,4-oxadiazoles derived from furoic acid have demonstrated antifungal activity. asianpubs.org

In the context of plant pathogens, compounds isolated from various plants have shown efficacy against Fusarium species. nih.gov While not directly this compound, the study of natural antifungal compounds provides a basis for the investigation of synthetic derivatives.

Regarding human pathogens, research on other furan-containing compounds has shown their potential. For instance, a glycoprotein (B1211001) from Withania somnifera demonstrated potent antifungal activity against Aspergillus flavus, Fusarium oxysporum, and F. verticilloides. researchgate.net Furthermore, the study of natural methoxyphenol compounds has highlighted their antimicrobial activity against foodborne pathogens and spoilage bacteria, which can include fungal species. nih.gov

Antimycobacterial Activity Studies

The antimycobacterial potential of furan derivatives has been a subject of scientific inquiry. While direct studies on this compound's antimycobacterial activity are not extensively detailed in the provided context, related compounds have shown promise. For instance, 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from a furan-based precursor like furoic acid, are reported to possess antitubercular activities. asianpubs.org This suggests that the furan scaffold is a viable starting point for the development of new antimycobacterial agents.

Trypanocidal Activity Evaluation

Research into the trypanocidal activity of related compounds suggests a potential avenue for this compound. Studies on flavanone (B1672756) derivatives have highlighted the importance of methoxy (B1213986) substituents for trypanocidal activity. nih.gov Specifically, the introduction of an anisole (B1667542) moiety (a methoxyphenyl group) significantly improved activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov This finding underscores the potential relevance of the 2-methoxyphenyl group in this compound for similar biological effects. The inclusion of a furan ring has also been explored in the design of trypanocidal agents, with a nitrofuran derivative being synthesized to evaluate potential improvements in activity. nih.gov

Anti-Inflammatory Research

The anti-inflammatory potential of this compound and related furan derivatives has been an area of active investigation. ontosight.ai Furan derivatives, in general, are known to possess a range of biological activities, including anti-inflammatory effects. asianpubs.org

Derivatives of furoic acid, such as 2,5-disubstituted-1,3,4-oxadiazoles, have been synthesized and screened for their anti-inflammatory properties, with some compounds showing significant activity. asianpubs.org The anti-inflammatory effects of these compounds were evaluated in rats using the carrageenan-induced paw edema model, a standard method for assessing acute inflammation. asianpubs.org

Furthermore, the structural components of this compound, namely the methoxyphenyl group, are also associated with anti-inflammatory action. Chalcone (B49325) derivatives containing a methoxyphenyl group have been shown to inhibit nitric oxide production and down-regulate NF-κB in macrophage cells, key mechanisms in the inflammatory response. nih.gov Similarly, other aroyl propionic acid derivatives with a methoxyphenyl moiety have demonstrated anti-inflammatory activity by reducing paw edema and inhibiting enzymes involved in the inflammatory cascade. researchgate.net

Table 2: Anti-Inflammatory Activity of Related Compounds

| Compound Class | Model/Target | Observed Effect |

|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity asianpubs.org |

| Methoxyphenyl-based chalcones | LPS-induced RAW264.7 macrophages | Inhibition of nitric oxide production, suppression of iNOS and COX-2 enzymes nih.gov |

| Aroyl propionic acid derivatives | Carrageenan-induced paw edema | Reduction in paw edema researchgate.net |

Anticancer and Antiproliferative Investigations

The potential of this compound and its analogs as anticancer agents has been explored in several preclinical studies. ontosight.ai Furan derivatives have shown promise in the development of treatments for various diseases, including cancer. ontosight.ai

Thiazolidinone compounds that incorporate a furan moiety have exhibited moderate to strong antiproliferative activity against human leukemia cell lines. nih.gov These compounds were found to induce apoptosis, or programmed cell death, in a dose-dependent manner. nih.gov The presence of electron-donating groups on the molecule was found to be important for its anticancer property. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives containing a methoxyphenyl group have been synthesized and evaluated for their anticancer potency against various cancer cell lines, including Hela, MCF7, and HCT-116. nih.gov Some of these compounds showed significant cytotoxic activity, with one derivative demonstrating comparable potency to the established anticancer drug doxorubicin. nih.gov The mechanism of action for these compounds was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov

Table 3: Anticancer and Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| Thiazolidinone derivatives with furan moiety | Human leukemia cell lines | Moderate to strong antiproliferative activity, induction of apoptosis nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives with methoxyphenyl group | Hela, MCF7, HCT-116 | Significant anticancer activity, inhibition of CDK2 and/or CDK9 nih.gov |

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of furan derivatives against various cancer cell lines is an area of active investigation. Research has shown that compounds containing a furan ring can exhibit significant antiproliferative activity. For instance, various derivatives of 2-furoic acid have been synthesized and evaluated for their cytotoxic effects. While specific IC50 values for this compound against a panel of cancer cell lines are not extensively documented in publicly available literature, the general class of furoic acid derivatives has demonstrated a range of activities.

The methodology for assessing cytotoxicity typically involves assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. In these assays, a decrease in cell viability upon treatment with a compound indicates a cytotoxic effect. Studies on related compounds, such as certain 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one, have shown selective cytotoxicity towards cancer cell lines like the non-small cell lung cancer line A549. nih.gov Similarly, other furan-containing compounds have been tested against a variety of cell lines, including those for breast, colon, and liver cancer. nih.govresearchgate.net

However, without specific studies on this compound, a detailed data table of its cytotoxic effects cannot be compiled. The structural features of this compound, namely the 2-methoxyphenyl group at the 5-position of the furan ring, are thought to be crucial for its biological interactions and potential cytotoxicity. ontosight.ai Further research is required to systematically evaluate its antiproliferative activity against a diverse panel of cancer cell lines and to determine its IC50 values.

Tubulin Polymerization Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them a key target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.

While there are no specific studies to date that have directly evaluated the effect of this compound on tubulin polymerization, the investigation of other structurally related molecules provides a basis for potential activity. The general approach to studying tubulin polymerization inhibition involves in vitro assays where the assembly of purified tubulin into microtubules is monitored, often by measuring light scattering or fluorescence. cytoskeleton.com Compounds that inhibit this process are identified as potential tubulin polymerization inhibitors.

For example, certain arylthioindole derivatives and chalcone mimics have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Given that the phenyl and furan rings are common scaffolds in compounds that interact with tubulin, it is plausible that this compound could have some activity in this area. However, this remains speculative without direct experimental evidence. Future research employing tubulin polymerization assays is necessary to determine if this compound can indeed modulate microtubule dynamics.

Enzyme Inhibition and Modulatory Effects

The ability of this compound and related compounds to inhibit specific enzymes is a key area of research to understand their biological effects.

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, including Mycobacterium tuberculosis, particularly during the persistent phase of infection. frontiersin.orgnih.gov As this enzyme is absent in humans, it represents a promising target for the development of new antimicrobial agents.

A variety of compounds have been investigated as potential inhibitors of ICL. nih.govnih.gov These include derivatives of nitrofurans and other small molecules. nih.gov The standard method for assessing ICL inhibition involves measuring the enzymatic activity in the presence and absence of the potential inhibitor.

Although there is considerable interest in finding novel ICL inhibitors, there is currently no specific data available in the scientific literature to suggest that this compound is an inhibitor of this enzyme. The exploration of furoic acid derivatives as potential ICL inhibitors is an ongoing area of research.

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Elevated FASN activity is a common feature of many cancers and is associated with tumor progression and poor prognosis. nih.govmdpi.com Therefore, FASN is considered an attractive target for cancer therapy.

While TOFA is a well-characterized inhibitor, there is a lack of specific studies on the direct inhibitory effect of this compound on FASN. It is possible that, like TOFA, it could be converted intracellularly to its CoA ester and subsequently inhibit enzymes involved in lipid metabolism. However, this hypothesis requires experimental validation.

Preliminary database information suggests that this compound may interact with other enzymes. For instance, it has been listed as a potential inhibitor of methionine aminopeptidase (B13392206) from Escherichia coli. drugbank.com Methionine aminopeptidases are metalloenzymes that remove the N-terminal methionine from newly synthesized proteins, a process crucial for protein maturation and function. Inhibition of this enzyme could have significant effects on bacterial growth. However, this finding is based on computational or high-throughput screening data and requires further experimental confirmation to establish the inhibitory activity and its significance.

Proposed Mechanisms of Action at the Molecular Level

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully understood. However, based on its chemical structure and the activities of related compounds, some proposals can be made. ontosight.ai

The presence of the furan ring, a common scaffold in many biologically active compounds, and the methoxyphenyl group are likely key determinants of its interactions with biological targets. ontosight.ai The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of enzymes or receptors.

Should the compound prove to be cytotoxic to cancer cells, its mechanism could involve the induction of apoptosis. This could be triggered by various upstream events, such as the inhibition of critical enzymes like those involved in fatty acid synthesis or the disruption of microtubule dynamics, leading to cell cycle arrest. For instance, the inhibition of fatty acid synthesis can lead to an accumulation of toxic intermediates or a depletion of essential lipids, ultimately triggering the apoptotic cascade. nih.gov Similarly, the disruption of the mitotic spindle due to tubulin polymerization inhibition is a well-established mechanism for inducing apoptosis in cancer cells.

Further research, including molecular docking studies, analysis of gene and protein expression changes in treated cells, and detailed enzymatic assays, is necessary to elucidate the specific molecular pathways affected by this compound.

Elucidation of Specific Ligand-Target Interactions

Preclinical research has identified specific molecular targets for this compound, shedding light on its mechanism of action at a molecular level. A key interaction has been elucidated through X-ray crystallography, which has provided a detailed view of the compound bound to its enzyme target.

One of the primary identified targets is methionine aminopeptidase (MetAP) from Escherichia coli. pdbj.org Methionine aminopeptidase is a metalloenzyme that plays a crucial role in bacterial protein maturation by cleaving the N-terminal methionine from newly synthesized polypeptide chains. This process is essential for bacterial viability, making MetAP a promising target for the development of novel antibacterial agents. pdbj.org

The crystal structure of E. coli MetAP in complex with this compound (identified in the Protein Data Bank as ligand B21, PDB entry 2q93 ) reveals the precise binding mode of the inhibitor. pdbj.orgebi.ac.ukdrugbank.com The inhibitor sits (B43327) within the active site of the enzyme, and its structural analysis provides a basis for understanding the enzyme's inhibition. The furan ring and the methoxyphenyl group of the compound are key structural features that likely contribute to its binding affinity and interaction with the enzyme's active site residues. ontosight.ai While the DrugBank database also links the compound to PDB entry 2xp3, which corresponds to the human enzyme Pin1, the ligand present in that specific crystal structure is a different phenyl-imidazole based inhibitor, not this compound. drugbank.comrcsb.org

The interaction between this compound and its target is a combination of hydrogen bonds and hydrophobic interactions, which are fundamental to the stability of the ligand-target complex. researchgate.net The carboxylic acid group of the furoic acid moiety is a common feature in compounds designed to interact with metalloenzymes, often coordinating with metal ions in the active site or forming hydrogen bonds with nearby amino acid residues. ebi.ac.ukresearchgate.net The methoxyphenyl group typically engages in hydrophobic interactions within a corresponding pocket of the active site. researchgate.net

Modulation of Disease-Related Pathways

The interaction of this compound and its analogs with specific molecular targets leads to the modulation of various disease-related pathways, as demonstrated in preclinical and in vitro studies. These investigations highlight the compound's potential to interfere with processes critical for the progression of infectious and neoplastic diseases.

The confirmed inhibition of methionine aminopeptidase directly implicates this class of compounds in the disruption of bacterial protein synthesis and maturation pathways. pdbj.org By preventing the removal of N-terminal methionine, the proper folding and function of numerous essential bacterial proteins are impaired, leading to an antibacterial effect. This makes the compound a lead for investigating agents against bacterial infections. pdbj.org

Furthermore, research into structurally related 5-phenyl-2-furoic acid derivatives has pointed towards other significant biological activities. Some derivatives have been explored for their anticancer properties . For example, certain 5-substituted-2-furoyl diacylhydrazides have shown inhibitory activity against human cancer cell lines, including human promyelocytic leukemic cells (HL-60) and human gastric carcinoma cells (BGC-823). mdpi.comresearchgate.net One such derivative, III-8-1, demonstrated an IC₅₀ value of 10.8 μM against BGC-823 cells, which is comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com This suggests that these compounds may interfere with pathways crucial for cancer cell proliferation and survival.

In the context of infectious diseases beyond common bacteria, related compounds have been identified as potential antitubercular agents . The broader class of 5-phenyl-furan-2-carboxylic acids is being investigated for its ability to target iron acquisition pathways in Mycobacterium tuberculosis, a critical process for the bacterium's survival and pathogenesis.

The structural features of this compound, namely the furan ring and the substituted phenyl group, are common motifs in molecules with diverse biological activities, including anti-inflammatory and antioxidant effects. ontosight.ai While direct evidence for the modulation of specific inflammatory or oxidative stress pathways by this exact compound is still emerging, the activities of related structures suggest a potential for such effects.

Influence of Substituents on Bioactivity (Electronic and Steric Effects)

The biological activity of 5-phenyl-2-furoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. Structure-activity relationship (SAR) studies on analogous series of compounds reveal the critical role of electronic and steric effects in determining their potency and selectivity.

Electronic Effects: The electronic properties of substituents on the phenyl ring can modulate the interaction of the molecule with its biological target. For instance, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting hydrogen bonding capabilities and hydrophobic interactions. In studies of benzofuran (B130515) derivatives, the introduction of a halogen atom, which is hydrophobic and electron-donating, at the para position of a phenyl ring was found to be beneficial for cytotoxic activity. rcsb.org This highlights how tuning the electronic nature of the substituent can enhance biological efficacy.

Steric Effects: The size and spatial arrangement of substituents (steric effects) play a crucial role in how the ligand fits into the binding site of a target protein. In a series of 5-substituted-2-furoyl diacylhydrazide derivatives, both the length of an appended aliphatic chain and the identity of the substituent on the phenyl ring had a pronounced effect on anti-tumor activity. mdpi.comresearchgate.net As shown in the table below, for derivatives tested against the HL-60 cancer cell line, a shorter aliphatic chain generally resulted in better activity. researchgate.net

| Compound | R¹ Group (Aliphatic Chain) | R² Group (on Phenyl) | IC₅₀ (μM) vs. HL-60 Cells |

|---|---|---|---|

| III-3-1 | CH₃ | 4-Cl | 21.6 |

| III-3-3 | n-C₃H₇ | 4-Cl | 42.5 |

| III-3-5 | n-C₅H₁₁ | 4-Cl | 56.8 |

| III-3-7 | n-C₇H₁₅ | 4-Cl | 156.2 |

| Doxorubicin (Control) | - | - | 35.6 |

The position of the substituent is also critical. The "2-methoxy" substitution in the title compound places a relatively bulky group ortho to the point of attachment to the furan ring. This specific placement influences the relative orientation of the phenyl and furan rings, which can be a key determinant for fitting into the active site of a target like methionine aminopeptidase. pdbj.org

Similarly, studies on other heterocyclic scaffolds reinforce these principles. For example, in a series of (2-methoxyphenyl)piperazine derivatives, replacing a heteroaryl moiety with a cycloalkyl group led to enhanced binding affinity for the 5-HT1A receptor, demonstrating the impact of steric bulk and lipophilicity. pdbus.org

| Compound | Cycloalkyl Group | Kᵢ (nM) for 5-HT1A Receptor |

|---|---|---|

| 2a | cis-bicyclo[3.3.0]octane | 0.12 |

| 2c | cis-bicyclo[3.3.0]octane | 0.20 |

| 2f | norbornane | 0.15 |

| 2g | norbornane | 0.63 |

| 2h | norbornene | 0.22 |

These examples from related compound series underscore the importance of a systematic exploration of substituents to optimize the biological activity of a lead compound like this compound. Both electronic and steric factors must be carefully considered in the design of more potent and selective analogs.

Structure Activity Relationship Sar Studies

Impact of the 2-Methoxyphenyl Moiety on Bioactivity and Chemical Reactivity

The 2-methoxyphenyl group plays a significant role in defining the pharmacological profile of the parent molecule through a combination of electronic and steric effects. The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to resonance, which increases the electron density of the attached phenyl ring. This electronic modification can influence how the moiety interacts with biological targets, potentially enhancing binding to electron-deficient pockets in enzymes or receptors.

Role of the Furan-2-carboxylic Acid Scaffold in Biological Interactions

The furan-2-carboxylic acid core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com The furan (B31954) ring itself is an aromatic, electron-rich heterocycle. ijabbr.com It can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules. The furan ring is often considered a bioisostere of a phenyl ring but offers a different balance of hydrophilicity and lipophilicity, which can improve pharmacokinetic properties. orientjchem.org

The oxygen atom within the furan ring can act as a hydrogen bond acceptor, contributing to the molecule's binding orientation and affinity. orientjchem.org The carboxylic acid group at the 2-position is a key functional group, often essential for biological activity. It is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This allows it to form strong ionic interactions (salt bridges) with positively charged residues, such as lysine or arginine, in the active site of enzymes or receptors. These interactions are often critical for anchoring the molecule to its target. Phenotypic screening of furan-2-carboxylic acid derivatives has led to the discovery of compounds with potential for treating type 2 diabetes. nih.gov

Influence of Substituent Variations at Different Positions on Pharmacological Potency and Selectivity

The pharmacological activity of the 5-phenyl-2-furoic acid scaffold can be finely tuned by varying the substituents on the phenyl ring. The nature (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para) of these substituents significantly affect the compound's potency and selectivity.

Studies on related 5-phenyl-2-furoyl diacylhydrazides have shown that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), at the ortho or para positions of the phenyl ring result in higher fungicidal activity. nih.gov Conversely, meta-substitution or the presence of electron-donating groups at the para position tends to decrease this activity. nih.gov In another study involving N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives, fluorinated compounds demonstrated superior antifungal activity. nih.gov For example, derivatives with 2,4-di-fluoro, 4-fluoro, and 3-fluoro substitutions showed significant inhibition against various fungal strains. nih.gov

Modification of the carboxylic acid moiety also has a profound impact. Converting the carboxylic acid to esters, amides, or hydrazides alters the molecule's polarity, hydrogen bonding capability, and metabolic stability. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides exhibited potent antimicrobial activity. researchgate.net Similarly, converting the urea linkage in traditional insecticides to a semicarbazide and replacing an aniline part with a 5-(substituted phenyl)-2-furoyl group resulted in compounds with good insecticidal and anticancer activity. mdpi.com

| Substituent (R) | Position | Electronic Effect | Observed Impact on Antifungal Activity | Reference |

|---|---|---|---|---|

| -NO₂ | ortho, para | Electron-withdrawing | Increased activity | nih.gov |

| -Cl | ortho, para | Electron-withdrawing | Increased activity | nih.gov |

| -F | ortho, meta, para | Electron-withdrawing | Increased activity (e.g., 2,4-di-F, 4-F, 3-F) | nih.gov |

| -NO₂ / -Cl | meta | Electron-withdrawing | Decreased activity | nih.gov |

| Electron-donating groups | para | Electron-donating | Significantly decreased activity | nih.gov |

Comparative Analysis with Structurally Related Furoic Acid Derivatives and Analogues

The bioactivity of 5-(2-Methoxyphenyl)-2-furoic acid can be better understood by comparing it with structurally related molecules.

Isomeric Analogues: Changing the position of the methoxy group from ortho (2-position) to meta (3-position) or para (4-position) would significantly alter the molecule's three-dimensional structure and electronic properties. A para-methoxy substituent would exert a strong electron-donating effect via resonance without the steric hindrance of the ortho-position, likely resulting in a more planar molecule with different biological targets or affinities. A meta-methoxy group would have a weaker electronic effect and intermediate steric influence.

Analogues with Different Substituents: Compared to an analogue with an electron-withdrawing group like a nitro group at the ortho-position, such as 5-(2-Nitrophenyl)-2-furoic acid, the 2-methoxy derivative has opposite electronic properties. drugbank.com While the 2-nitro compound might be active due to its strong electron-withdrawing nature, the 2-methoxy compound's activity would stem from its electron-donating and hydrogen-bonding capabilities. Comparison with halogenated analogues, such as those containing fluorine or chlorine, shows that different properties are leveraged; halogens can form halogen bonds and alter lipophilicity, whereas the methoxy group offers hydrogen bond acceptance and steric bulk. nih.govnih.gov

Analogues with Different Scaffolds: The furan ring can be replaced by other aromatic systems in a process known as bioisosteric replacement. For example, replacing the furan with a thiophene ring would create a 5-(2-Methoxyphenyl)-2-thenoic acid. Thiophene is also an electron-rich aromatic ring but has different electronic and steric properties compared to furan, which would likely lead to a different pharmacological profile. researchgate.net Similarly, replacing the furan with a benzene ring would yield a biphenyl-2-carboxylic acid derivative, a much more lipophilic and conformationally flexible molecule.

| Compound/Analogue Class | Key Structural Feature | Potential Impact on Bioactivity | Reference |

|---|---|---|---|

| 5-(2-Methoxy phenyl)-2-furoic acid | Ortho-electron-donating group, H-bond acceptor, steric bulk | Activity influenced by steric hindrance, specific H-bonding, and electron density. | - |

| 5-(4-Nitro phenyl)-2-furoic acid | Para-electron-withdrawing group | Potent activity in certain assays (e.g., antitubercular) due to strong electronic pull. | mdpi.com |

| 5-(4-Chloro phenyl)-2-furoic acid derivatives | Para-electron-withdrawing halogen | Enhanced fungicidal activity. Halogen can participate in halogen bonding. | nih.gov |

| 5-(4-Methylcarboxamido phenyl)-2-furoic acid derivatives | Extended amide group at para position | Provides additional H-bond donors/acceptors, leading to potent antimicrobial activity. | researchgate.net |

| 5-Aryl-2-thenoic acid (Thiophene analogue) | Furan ring replaced by thiophene | Altered aromaticity, electronic properties, and metabolic stability, leading to a different SAR profile. | researchgate.net |

Advanced Applications and Emerging Research Areas

Catalytic Applications in Organic Synthesis

While 5-(2-Methoxyphenyl)-2-furoic acid is not primarily used as a catalyst itself, its structural backbone, furoic acid, is a well-established building block. Furan (B31954) derivatives are explored as ligands in coordination chemistry, which is fundamental to catalysis. The carboxylic acid and the oxygen atom in the furan ring can coordinate with metal centers, making derivatives of this compound potential candidates for developing novel ligands for various catalytic transformations. The synthesis of related compounds, such as 2,5-furandicarboxylic acid, is well-documented and these derivatives are noted for their chemical stability and reactivity in forming esters and amides, which could be further modified into catalytic ligands. researchgate.net

Research into the broader class of furoic acids suggests their utility in creating specialized catalytic systems. The specific introduction of the 2-methoxyphenyl group in this compound can influence the steric and electronic properties of potential ligands, thereby fine-tuning the selectivity and activity of a metal catalyst.

Table 1: Potential Catalytic Roles for Derivatives of this compound

| Catalytic System Component | Potential Function of the Furoic Acid Derivative | Influencing Structural Feature |

|---|---|---|

| Ligand for Metal Catalyst | Modulates the electronic properties and steric environment of the metal center. | Carboxylic acid group, furan ring oxygen, methoxyphenyl group. |

| Chiral Ligand Precursor | Can be modified to create chiral ligands for asymmetric catalysis. | The aromatic and furan rings provide a scaffold for introducing chiral auxiliaries. |

| Organocatalyst | The carboxylic acid group can act as a proton donor in acid-catalyzed reactions. | Carboxylic acid moiety. |

Incorporation into Advanced Materials with Specific Properties

Furan-based compounds are recognized as valuable renewable resources for the synthesis of polymers. Specifically, 2-furoic acid and its derivatives are being investigated as building blocks for creating biodegradable plastics and resins. chempoint.com The di-acid derivative, 2,5-furandicarboxylic acid (FDCA), is a key monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is presented as a sustainable alternative to petroleum-based PET. researchgate.net

Given this context, this compound represents a promising monomer for creating new functional polymers. The incorporation of its bulky and somewhat polar methoxyphenyl side group into a polymer backbone could impart unique properties, such as altered thermal stability, solubility, and mechanical strength, compared to polymers derived from simpler furoic acids. researchgate.net

Table 2: Potential Impact of this compound on Polymer Properties

| Polymer Property | Potential Influence of the 2-Methoxyphenyl Group |

|---|---|

| Thermal Stability | The aromatic side group may increase the glass transition temperature (Tg). |

| Solubility | The methoxy (B1213986) group could enhance solubility in specific organic solvents. |

| Mechanical Properties | The bulky side group might disrupt polymer chain packing, affecting rigidity and flexibility. |

| Barrier Properties | Changes in chain packing could influence the polymer's permeability to gases like O2 and CO2. |

Development as Chemo- and Biosensors

The development of furan derivatives as sensors is an emerging area of research. A key principle in many chemosensors is the ability of a molecule to bind selectively to a target analyte, such as a metal ion, which then triggers a detectable signal like a change in color or fluorescence. Furan-containing compounds have demonstrated metal-chelating capabilities. mdpi.com

The structure of this compound contains potential metal-binding sites (the carboxylic acid and furan oxygen). This inherent coordinating ability suggests that it could serve as a scaffold for designing novel chemo- or biosensors. Modification of the molecule to include a chromophore or fluorophore could lead to sensors where binding to a specific ion or molecule perturbs the electronic system, resulting in a measurable optical response. While direct application of this specific compound as a sensor is not yet established, the foundational properties of the furan moiety make it a viable candidate for future development in this field. mdpi.com

Development of Novel Therapeutic Lead Compounds

The most extensively explored application for this compound and its relatives is in medicinal chemistry. ontosight.ai The furan ring is a common scaffold in many biologically active compounds, and researchers have synthesized numerous derivatives to evaluate their therapeutic potential. ontosight.aimdpi.com

Studies have investigated furan derivatives for a range of activities, including:

Anti-inflammatory and Anti-allergic Effects : Certain furan-2-carboxylic acid derivatives have been shown to inhibit the release of β-glucuronidase and histamine (B1213489) from mast cells, indicating potent anti-inflammatory and anti-allergic properties. airitilibrary.com Other furan hybrids have also shown promising anti-inflammatory results. mdpi.com

Antimicrobial and Antioxidant Activity : The compound has been generally explored for potential antioxidant and antimicrobial effects. ontosight.ai